Tert-butyl 3-(methylcarbamoyl)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(methylcarbamoyl)azetidine-1-carboxylate is an organic compound with the molecular formula C10H18N2O3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(methylcarbamoyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(methylcarbamoyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen or carbonyl groups in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Tert-butyl 3-(methylcarbamoyl)azetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-(methylcarbamoyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate
- Methyl 1-Boc-azetidine-3-carboxylate
- 3-(Cyanomethylene)-1-azetidinecarboxylic acid tert-butyl ester
Uniqueness
Tert-butyl 3-(methylcarbamoyl)azetidine-1-carboxylate is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different balance of reactivity and stability, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
tert-butyl 3-(methylcarbamoyl)azetidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-5-7(6-12)8(13)11-4/h7H,5-6H2,1-4H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNGHZXXEBENMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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